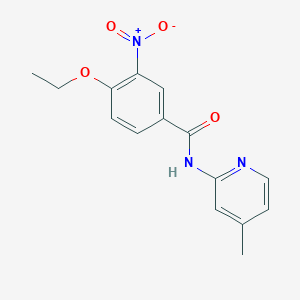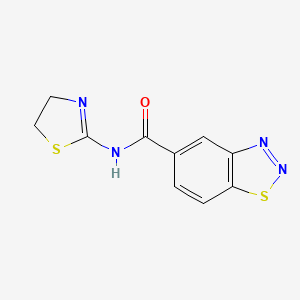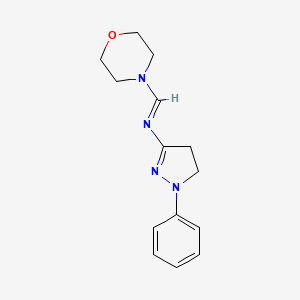
4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide, also known as GW 5074, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1996 by Glaxo Wellcome Inc. and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074 inhibits the activity of several kinases by binding to their ATP-binding sites. It has been shown to be a selective inhibitor of c-Raf kinase, which is a key regulator of the MAPK/ERK signaling pathway. By inhibiting c-Raf, this compound 5074 blocks the activation of downstream kinases, such as MEK and ERK, which play a critical role in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound 5074 has been shown to have both biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound 5074 has been shown to inhibit cell proliferation and induce apoptosis by blocking the MAPK/ERK signaling pathway. In animal models of neurodegenerative diseases, this compound 5074 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting c-Raf and downstream kinases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074 in lab experiments is its selectivity for c-Raf kinase, which allows for specific inhibition of the MAPK/ERK signaling pathway. This can be useful in studying the role of this pathway in various disease models. However, one limitation of using this compound 5074 is its potential off-target effects, as it has been shown to inhibit other kinases at higher concentrations. Additionally, the solubility and stability of this compound 5074 can be a challenge in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074. One area of interest is the development of more potent and selective inhibitors of c-Raf kinase, which could have therapeutic potential in cancer and other diseases. Another area of interest is the investigation of the role of the MAPK/ERK signaling pathway in aging and age-related diseases, as this pathway has been implicated in the regulation of cellular senescence and aging-related phenotypes. Finally, the potential use of this compound 5074 as a tool for studying the role of kinases in other signaling pathways and disease models could also be explored.
Synthesemethoden
The synthesis of 4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074 involves several steps, including the reaction of 4-methyl-2-pyridinylamine with 3-nitrobenzoyl chloride to form an intermediate, which is then reacted with ethyl chloroformate to produce the final product. The synthesis method has been optimized over the years to improve yield and purity, and different variations of the method have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074 has been used in a wide range of scientific research applications, including cancer research, neuroscience, and cardiovascular disease. It has been shown to inhibit several kinases, including c-Raf, MEK1, and ERK1/2, which are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. This compound 5074 has also been used to study the role of these kinases in various disease models, such as cancer cell lines and animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-ethoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-3-22-13-5-4-11(9-12(13)18(20)21)15(19)17-14-8-10(2)6-7-16-14/h4-9H,3H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGPNWKVRVAFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5813773.png)

![N-[3-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5813780.png)



![methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5813792.png)
![2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5813800.png)
![1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5813831.png)
![4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5813835.png)
![1-{3-[(4-methoxyphenoxy)methyl]benzoyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5813841.png)

![4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5813848.png)
![2-(4-bromo-2-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5813849.png)